molecular formula C6H17N3O10S B1580517 Glycine, sulfate (3:1) CAS No. 513-29-1

Glycine, sulfate (3:1)

Cat. No. B1580517
CAS RN: 513-29-1
M. Wt: 323.28 g/mol
InChI Key: GZXOHHPYODFEGO-UHFFFAOYSA-N
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Description

Glycine sulfate (3:1), also known as Glycine, sulfate (3:1), is a compound with the molecular weight of 323.28 g/mol . It is a compound of aminoacetic acid with sulfuric acid in a 3:1 ratio . It is a naturally occurring, non-essential amino acid that has been subject to many scientific studies owing to its wide range of biological and chemical properties.


Chemical Reactions Analysis

Glycine, a component of glycine sulfate (3:1), is involved in various chemical reactions. For instance, it is known to react with other compounds to form disulfide bonds, which are crucial for maintaining protein structure . It also plays a role in the redox cycle and in the detoxification of xenobiotics .


Physical And Chemical Properties Analysis

Glycine sulfate (3:1) is a colorless crystalline solid . It is hydrophilic in nature due to the minimal side chain having one hydrogen atom . It is highly soluble in water and is considered a polar molecule .

Scientific Research Applications

Osmoprotection and Metabolism

  • Glycine betaine, derived from glycine, is a potent osmoprotectant in Sinorhizobium meliloti, helping it cope with osmotic stress. The biosynthesis from choline involves a gene encoding choline sulfatase, which catalyzes the conversion of choline-O-sulfate to choline, a precursor to glycine betaine. This process is crucial for the bacterium's survival and growth under osmotic stress conditions (Osteras et al., 1998).

Plant Stress Resistance

  • In plants, glycine betaine and proline accumulation in response to environmental stresses like drought and salinity is linked to enhanced stress tolerance. These compounds play a role in maintaining enzyme and membrane integrity under stress conditions. The effectiveness of exogenous applications of glycine betaine in improving plant stress tolerance highlights its potential in agricultural practices to mitigate stress impacts (Ashraf & Foolad, 2007).

Metabolic Engineering for Stress Tolerance

  • The Plumbaginaceae family, known for its stress tolerance, utilizes glycine betaine and other quaternary ammonium compounds (QACs) as osmoprotectants. The diversity of QACs in this family, including choline O-sulfate and betaines of various amino acids, suggests that different QACs may offer selective advantages under specific stress conditions, such as sulfate detoxification and adaptation to hypoxic saline conditions or dry environments. This diversity presents additional opportunities for metabolic engineering to enhance crop stress tolerance (Hanson et al., 1994).

Glycine in Disease Prevention and Treatment

  • Dietary glycine has shown potential in preventing chemical-induced colitis in rats, suggesting its immunomodulating nutrient properties. Glycine's ability to inhibit the induction of inflammatory cytokines and chemokines makes it a promising candidate for treating inflammatory bowel diseases (Tsune et al., 2003).

  • Glycine plays a critical role in multiple metabolic pathways beyond protein synthesis, including the synthesis of glutathione and regulation of one-carbon metabolism. Its involvement in metabolic disorders associated with obesity and other diseases highlights glycine's potential as a therapeutic agent (Alves et al., 2019).

Safety And Hazards

Glycine sulfate (3:1) is nonflammable . It may cause skin irritation, eye irritation, gastrointestinal tract irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid generating dust .

properties

IUPAC Name

2-aminoacetic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXOHHPYODFEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Glycine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291
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DSSTOX Substance ID

DTXSID40883415
Record name Triglycine sulfate
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Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Acros Organics MSDS]
Record name Glycine sulfate
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Product Name

Glycine, sulfate (3:1)

CAS RN

513-29-1
Record name Glycine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, sulfate (3:1)
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Record name Triglycine sulfate
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Record name Triaminoacetic acid sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.414
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Record name GLYCINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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